- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

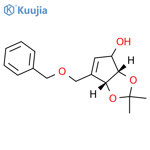

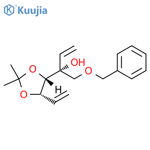

Cas no 89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one)

![(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one structure](https://es.kuujia.com/scimg/cas/89291-75-8x500.png)

89291-75-8 structure

Nombre del producto:(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one

Número CAS:89291-75-8

MF:C16H18O4

Megavatios:274.311725139618

MDL:MFCD18207158

CID:835542

PubChem ID:11000250

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Propiedades químicas y físicas

Nombre e identificación

-

- (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

- (3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

- (3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

- SB17781

- 2alpha,3alpha-(Isopropylidenedioxy)-4-(benzyloxymethyl)-4-cyclopenten-1-one

- (3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one

- (3aR,6aR)-3a,6a-Dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-one (ACI)

- 4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-2,2-dimethyl-6-[(phenylmethoxy)methyl]-, (3aR-cis)- (ZCI)

- 117307-62-7

- CS-13148

- rel-(3aR,6aR)-6-((Benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

- 89291-75-8

- AKOS027338313

- P12224

- D72342

- SCHEMBL13702037

- CS-M0400

-

- MDL: MFCD18207158

- Renchi: 1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1

- Clave inchi: IMMAKCSFQZGDHG-CABCVRRESA-N

- Sonrisas: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OCC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 274.12050905g/mol

- Masa isotópica única: 274.12050905g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 4

- Complejidad: 407

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 44.8

- Xlogp3: 1.1

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM528126-1g |

(3AR,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 1g |

$4146 | 2023-02-17 | |

| eNovation Chemicals LLC | D767155-100mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 100mg |

$800 | 2024-06-06 | |

| eNovation Chemicals LLC | D767155-250mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 250mg |

$1330 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99040-1g |

(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 98% | 1g |

¥35752.0 | 2021-09-10 | |

| Aaron | AR00GUL2-250mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 95% | 250mg |

$1190.00 | 2025-02-10 | |

| 1PlusChem | 1P00GUCQ-100mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 100mg |

$801.00 | 2024-04-20 | |

| 1PlusChem | 1P00GUCQ-250mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 250mg |

$1321.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-100.0mg |

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |

89291-75-8 | 95% | 100.0mg |

¥5603.0000 | 2024-08-02 | |

| eNovation Chemicals LLC | D767155-100mg |

(3aR,6aR)-6-(benzyloxyMethyl)-2,2-diMethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one |

89291-75-8 | 97% | 100mg |

$800 | 2025-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7278-250MG |

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one |

89291-75-8 | 95% | 250MG |

¥ 8,962.00 | 2023-04-13 |

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ; 2 d, rt

Referencia

- Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity, Journal of Organic Chemistry, 2004, 69(7), 2634-2636

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt

Referencia

- Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines, Nucleosides, 2007, 26(6-7), 713-716

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; rt

Referencia

- Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides, Nucleosides, 2005, 24(5-7), 611-613

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: N-methylmorpholine N-oxide , TPAP Solvents: Dichloromethane ; 24 h, rt

Referencia

- Preparative synthesis of the key intermediate, (4R,5R)-3-Benzyloxymethyl-4,5-isopropylidenedioxycyclopent-2-enone for carbocyclic nucleosides, Chemistry Letters, 2004, 33(5), 506-507

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; -78 °C

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referencia

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referencia

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referencia

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referencia

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 18 h, rt

Referencia

- Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines, Nucleic Acids Symposium Series, 2005, (49), 107-108

Métodos de producción 11

Condiciones de reacción

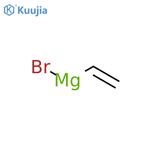

1.1 Reagents: Vinylmagnesium bromide Solvents: Tetrahydrofuran ; -78 °C

Referencia

- Synthetic studies toward the preparation of (4R,5R)-(-)-3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important synthetic intermediate for carbanucleosides, Tetrahedron: Asymmetry, 2005, 16(2), 425-431

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform

Referencia

- Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative, Organic Letters, 2001, 3(4), 597-599

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: 6-Chloropurine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran

Referencia

- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1, Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

Referencia

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Raw materials

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-

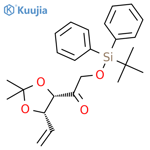

- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-

- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol

- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol

- (1aR,1bS,4aS,5R,5aR)-Tetrahydro-3,3-dimethyl-1a-[(phenylmethoxy)methyl]-5H-oxireno[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol

- vinylmagnesium bromide solution

- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one

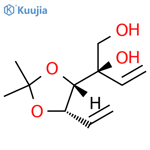

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-

- 114948-34-4

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Preparation Products

(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one Literatura relevante

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

89291-75-8 ((3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one) Productos relacionados

- 1260243-82-0(Tert-butyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate)

- 2138250-84-5(2,2-Difluoro-3-(2-propan-2-yloxyethoxy)propanoic acid)

- 1451391-10-8(2,6-Difluoro-3-nitrophenylboronic acid pinacol ester)

- 1378255-36-7(4-Bromo-2-(methylthio)-1H-benzo[d]imidazole)

- 2228172-82-3(1-methyl-5-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid)

- 1443979-88-1(2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid)

- 2344-09-4(1,3-Dioxolane,2-(trifluoromethyl)-)

- 731772-03-5(4-(2-Chlorophenyl)-2-methyl-1-butene)

- 2297744-75-1(2-(Azetidin-3-ylmethoxy)-5-bromo-4-methylpyridine)

- 2171632-33-8(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-carbonylazetidine-2-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:89291-75-8)(3aR,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-one

Pureza:99%/99%

Cantidad:100mg/250mg

Precio ($):728.0/1213.0